![molecular formula C5H6F2Si B14340136 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene CAS No. 105746-78-9](/img/structure/B14340136.png)
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-5-silabicyclo[211]hex-2-ene is a unique organosilicon compound characterized by its bicyclic structure, which includes a silicon atom and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene typically involves the use of photochemistry. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and cycloaddition reactions are likely employed on a larger scale. The use of advanced photochemical reactors and optimization of reaction conditions would be essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silabicyclo compounds, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions of silicon-containing compounds with biological molecules.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene include:
Bicyclo[2.1.1]hexane: A hydrocarbon analog without silicon or fluorine atoms.
5-Silabicyclo[2.1.1]hex-2-ene: A similar compound without fluorine atoms.
5,5-Dichloro-5-silabicyclo[2.1.1]hex-2-ene: A compound with chlorine atoms instead of fluorine.
Uniqueness
The presence of both silicon and fluorine atoms in this compound gives it unique chemical properties compared to its analogs. The fluorine atoms increase the compound’s reactivity and stability, while the silicon atom allows for the formation of diverse chemical structures. This combination makes this compound a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
105746-78-9 |
|---|---|
Formule moléculaire |
C5H6F2Si |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
5,5-difluoro-5-silabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C5H6F2Si/c6-8(7)4-1-2-5(8)3-4/h1-2,4-5H,3H2 |
Clé InChI |
YDJNBRICRGOXTM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1[Si]2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
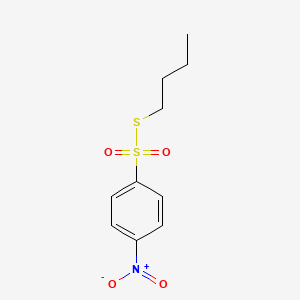
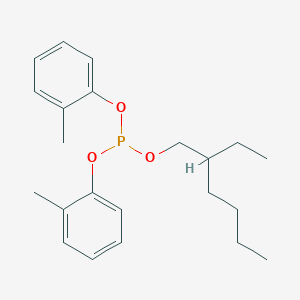
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
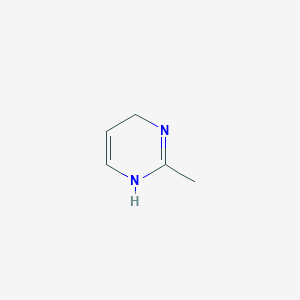


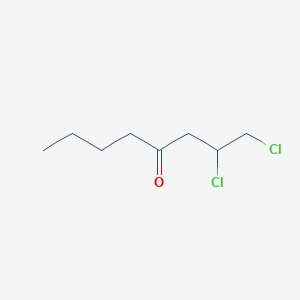
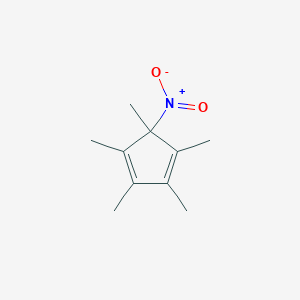
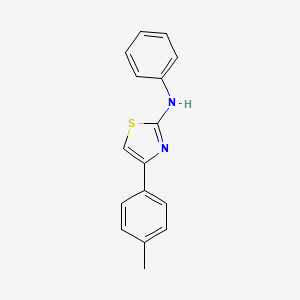
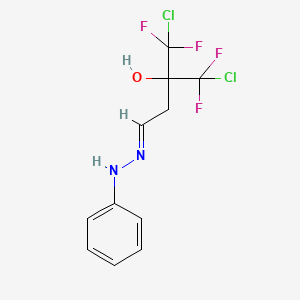
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
